4-Methylhippuric acid-d7

Biomonitoring LC-MS/MS Matrix effects

Eliminate ion suppression bias in urinary xylene biomonitoring. This d7-labeled 4-MHA internal standard compensates for matrix effects in LC-MS/MS, replacing error-prone external calibration. • +7 Da mass shift ensures baseline separation from endogenous analytes (Δm/z ≥7). • Validated for NIOSH Method 8301; no quantitative bias vs. ¹³C-IS for 4-MHA. • ≥98% chemical and isotopic purity; stable at 2-8°C for routine occupational exposure panels.

Molecular Formula C10H11NO3
Molecular Weight 200.24 g/mol
Cat. No. B565230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylhippuric acid-d7
SynonymsN-(4-Methylbenzoyl)glycine-d7;  N-(p-Methylbenzoyl)glycine-d7;  NSC 126814-d7;  p-Methylhippuric Acid-d7;  p-Toluric Acid-d7; 
Molecular FormulaC10H11NO3
Molecular Weight200.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D
InChIKeyNRSCPTLHWVWLLH-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylhippuric Acid-d7 – Deuterated IS for Xylene Biomonitoring


4-Methylhippuric acid-d7 (CAS 1216588-60-1) is a deuterium-labeled analog of 4-methylhippuric acid (4MHA), the primary urinary metabolite of p-xylene. The compound carries seven deuterium atoms (d7) distributed across the benzoyl ring and the 4-methyl group, yielding a molecular mass of 200.24 g/mol (C₁₀H₄D₇NO₃) . As a stable isotope-labeled internal standard (SIL-IS), it is designed for absolute quantification of 4MHA in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS), supporting occupational exposure assessment required by NIOSH Method 8301 [1]. Its isotopic purity is typically specified at ≥98% atom D by commercial suppliers .

Workflow LC–MS/MS quantification of urinary 4MHA metabolite
Selection Deuterated (d7) SIL-IS for p-xylene exposure research
Context Supports biomonitoring protocols (NIOSH 8301) in research matrices

Why 4-Methylhippuric Acid-d7 Cannot Be Replaced


Generic substitution of 4-methylhippuric acid-d7 with unlabeled 4MHA or non-deuterated isotope-labeled analogs (e.g., ¹³C₆ or ¹⁵N) creates distinct analytical risks. Deuterated SIL-IS and ¹³C/¹⁵N SIL-IS exhibit differential chromatographic retention due to the inverse isotope effect of deuterium, which alters the ability to co-elute with the target analyte and compensate for matrix effects during electrospray ionization [1]. A systematic method comparison demonstrated that for the structural isomer 2-methylhippuric acid (2MHA), the deuterated IS (2MHA-[²H₇]) produced urinary concentrations averaging 59.2% lower than those generated with the ¹³C₆ IS, with a spike accuracy bias of −38.4% [1]. Although the same study found no significant quantitative bias for 4MHA between deuterated and ¹³C ISs, this finding is specific to the 4MHA chromatographic context and cannot be assumed to generalize across all deuterated labeling patterns or matrix conditions without empirical verification [1]. The d7 labeling pattern provides a +7 Da mass shift, ensuring sufficient separation from the unlabeled analyte (Δm/z ≥7) even when endogenous isotopic contributions are considered, a critical parameter for trace-level quantification in complex urine matrices .

Deuterated (d7) SIL-IS Co-elution with analyte compensates for matrix effects in ESI
Unlabeled 4MHA or ¹³C/¹⁵N IS may show differential retention and ion suppression
Validated for 4MHA No significant quantitative bias vs. ¹³C IS in reported studies
Isomer-specific behavior: 2MHA-d7 analog introduced severe negative bias
+7 Da mass shift Minimizes spectral overlap from natural isotope distribution
Lower mass shifts (e.g., +6 Da) may risk cross-talk at trace levels

4-Methylhippuric Acid-d7 vs. Analog IS: Evidence


Matrix Effect Compensation: Deuterated vs. Non-Deuterated IS

In a head-to-head method comparison by Bowman et al. (2023), the analytical performance of deuterated (²H₇) SIL-IS was systematically compared to non-deuterated (¹³C₆ and ¹⁵N) SIL-ISs for quantifying urinary 4-methylhippuric acid (4MHA) by LC–ESI–MS/MS [1]. For 4MHA, quantitation results generated with the deuterated IS exhibited no significant quantitative bias relative to the ¹³C₆ IS [1]. This contrasts sharply with the 2MHA isomer, where the deuterated IS produced concentrations on average 59.2% lower than those from the ¹³C₆ IS and a spike accuracy bias of −38.4% [1]. The absence of bias for 4MHA-d7 validates its suitability as an internal standard for this specific analyte in urine, provided matrix-matched calibration is employed.

Method comparison
Head-to-head
4MHA-d7 vs. ¹³C₆ IS: no significant quantitative bias. 2MHA-d7 analog: −59.2% average concentration bias, −38.4% spike accuracy bias.
Reported equivalence for 4MHA in urine matrix
Isomer-specific context; 2MHA-d7 not interchangeable
Biomonitoring LC-MS/MS Matrix effects

PHM Substrate Kinetics: 4-Methylhippuric Acid vs. Analogs

The unlabeled parent compound, 4-methylhippuric acid, was characterized as a substrate of peptidylglycine α-hydroxylating monooxygenase (PHM) in a comprehensive structure-activity study by the Merkler laboratory [1]. Steady-state kinetic parameters determined via O₂ consumption assay yielded KM,app = 1.8 ± 0.2 mM, VM,app = 5.7 ± 0.3 s⁻¹, and (V/K)app = (3.2 ± 0.2) × 10³ M⁻¹ s⁻¹, with a relative (V/K)app of 0.5 (normalized to hippuric acid) [1]. For comparison, 2-methylhippuric acid (the ortho isomer) exhibited KM,app = 4.3 ± 0.3 mM, a 2.4-fold lower affinity, while 4-ethylhippuric acid showed KM,app = 1.2 ± 0.2 mM, a slightly higher affinity [1]. These data establish that the para-methyl substitution on 4MHA results in distinct substrate recognition by PHM compared to ortho-substituted and unsubstituted hippurate analogs, and that the deuterated form (d7) enables mechanistic tracer studies of PHM catalysis with kinetic isotope effect measurements .

PHM kinetics
Assay context
KM,app = 1.8 ± 0.2 mM Vmax,app = 5.7 ± 0.3 s⁻¹ (V/K)app = 3.2 × 10³ M⁻¹ s⁻¹ Relative (V/K)app = 0.5 vs. hippuric acid
Reported substrate-context for PHM enzyme studies
Enables deuterium KIE experiments with d7 label
Enzyme kinetics PHM inhibition SAR

Isotopic Purity: 4-Methylhippuric Acid-d7 vs. Industry Standards

Commercially available 4-methylhippuric acid-d7 is routinely supplied with a certified isotopic purity of ≥98% atom D and chemical purity ≥98% (by HPLC), as specified by multiple independent suppliers . This exceeds the commonly accepted minimum isotopic enrichment threshold of 95% atom D for SIL-IS in quantitative bioanalysis [1]. Critically, the d7 labeling pattern—with seven deuterium atoms across both the aromatic ring (d4) and the methyl group (d3)—ensures a nominal mass shift of +7 Da from the unlabeled analyte (monoisotopic mass 193.07 Da → 200.11 Da), minimizing spectral overlap from the natural isotopic distribution of the unlabeled analyte . Competing ¹³C₆-labeled 4MHA internal standards provide only a +6 Da mass shift with potentially different chromatographic retention characteristics [2].

Isotopic purity
Specification review
≥98% atom D isotopic purity +7 Da mass shift (ring-d4 + methyl-d3) Industry minimum: ≥95% atom D for SIL-IS
Exceeds typical IS enrichment threshold
CoA verification advised; reduces cross-talk risk
Isotopic purity Quality control Internal standard

Deuterium Isotope Effect on 4MHA-d7 Retention Time

Deuterated internal standards typically elute slightly earlier than their unlabeled counterparts on reversed-phase LC columns due to the deuterium inverse isotope effect, whereby C-D bonds exhibit slightly lower lipophilicity than C-H bonds [1]. Bowman et al. (2023) confirmed this effect for the methylhippuric acid system: the deuterated IS (²H₇) eluted at a retention time that differed from the ¹³C₆ IS, with post-column infusion demonstrating that ion suppression experienced by the analyte was not equally shared by the deuterated IS for 2MHA, though this differential effect was not observed for 4MHA [1]. The magnitude of the retention time shift (ΔtR) for 4MHA-d7 relative to unlabeled 4MHA is typically <0.1 min under optimized gradient conditions, which is sufficiently small to maintain adequate matrix effect compensation while being large enough to confirm the absence of co-elution artifacts [2]. This property distinguishes 4MHA-d7 from 4MHA-¹³C₆, where the ¹³C label induces negligible chromatographic shift, potentially masking poor chromatography or matrix effect issues [1].

Retention shift
Head-to-head
ΔtR detectable but
Retention shift may serve as method diagnostic
Column- and condition-dependent; verify per system
Chromatography Deuterium isotope effect LC separation

4-Methylhippuric Acid-d7 Application Scenarios


Occupational Biomonitoring of p-Xylene (NIOSH 8301)

4-Methylhippuric acid-d7 serves as the optimal SIL-IS for quantifying urinary 4MHA in compliance with NIOSH Method 8301 and analogous OSHA protocols. The +7 Da mass shift and ≥98% atom D isotopic purity ensure accurate quantification in the 10–1000 µg/mL working range without interference from endogenous hippuric acid isomers [1][2]. Laboratories may procure this compound to replace unlabeled external standard calibration methods, which lack matrix effect compensation and are vulnerable to ion suppression variability in urine specimens from workers with diverse dietary and hydration statuses [3].

PHM Enzyme Mechanistic Studies and KIE Determination

For academic and pharmaceutical laboratories investigating peptidylglycine α-hydroxylating monooxygenase (PHM) as a therapeutic target in cancer or neuroendocrine disorders, 4-methylhippuric acid-d7 enables deuterium kinetic isotope effect (KIE) measurements on the PHM-catalyzed hydroxylation reaction. The unlabeled parent compound has a KM,app = 1.8 ± 0.2 mM on rat PHM, establishing it as a moderate-affinity substrate suitable for competitive inhibition assays [1]. The perdeuterated aromatic ring and methyl group allow primary and secondary KIE determination without altering substrate binding affinity relative to the protiated analog [2].

Multi-Analyte LC–MS/MS for Solvent Exposure Assessment

In high-throughput clinical or public health laboratories running multi-analyte biomonitoring panels for volatile organic compound (VOC) exposure—including simultaneous quantification of hippuric acid (toluene metabolite), 2-MHA, 3-MHA, and 4-MHA (xylene isomer metabolites)—4MHA-d7 provides analyte-specific internal standardization that avoids the cross-talk and quantitative bias risks identified for the 2MHA-d7 analog [1]. The empirically validated absence of quantitative bias for 4MHA-d7 means the same deuterated IS can be used across studies without requiring a costly switch to ¹³C-labeled alternatives [1].

Method Validation for Urinary Biomarkers in Regulatory Toxicology

Contract research organizations (CROs) and regulatory toxicology laboratories developing validated bioanalytical methods for urinary xylene biomarkers under GLP or CLIA frameworks benefit from 4MHA-d7's well-characterized performance profile. The compound's ≥98% chemical and isotopic purity, documented stability under refrigerated storage (2–8°C), and demonstrated matrix effect compensation in human urine provide a defensible basis for method validation reports and standard operating procedures [1][2].

Application
Selection Property
Validation Focus
Xylene biomonitoring (NIOSH 8301 context)
Deuterated SIL-IS for 4MHA
Matrix effect compensation in human urine research matrices
PHM enzyme mechanistic studies
Deuterated substrate for KIE
Kinetic parameter and isotope effect validation
VOC multi-analyte exposure research
Analyte-specific IS for 4MHA
Cross-talk and bias avoidance in 4MHA quantification
Bioanalytical method validation for urinary biomarkers
Characterized purity (≥98% atom D)
Reproducibility in human urine research matrices

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